molecular formula C6H8O2 B14224888 3-[(Prop-2-yn-1-yl)oxy]prop-2-en-1-ol CAS No. 675582-98-6

3-[(Prop-2-yn-1-yl)oxy]prop-2-en-1-ol

Cat. No.: B14224888
CAS No.: 675582-98-6
M. Wt: 112.13 g/mol
InChI Key: XMMATXITXQQTRZ-UHFFFAOYSA-N
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Description

3-[(Prop-2-yn-1-yl)oxy]prop-2-en-1-ol (CAS 1255466-45-5) is an organic compound of interest in synthetic and medicinal chemistry. It features a unique structure containing both a propenol (allyl alcohol) chain and a propargyl ether group, making it a valuable bifunctional building block . This structure allows the molecule to participate in various chemical reactions, such as serving as a precursor in intramolecular cycloadditions for constructing complex heterocyclic systems, which are core structures in many pharmaceuticals and agrochemicals . The compound has a predicted boiling point of 201.1±30.0 °C and a predicted density of 1.030±0.06 g/cm³ . Its molecular formula is C6H8O2 with a molecular weight of 112.128 g/mol . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic purposes. Researchers are advised to consult the safety data sheet (SDS) and handle this compound with appropriate precautions in a laboratory setting.

Properties

CAS No.

675582-98-6

Molecular Formula

C6H8O2

Molecular Weight

112.13 g/mol

IUPAC Name

3-prop-2-ynoxyprop-2-en-1-ol

InChI

InChI=1S/C6H8O2/c1-2-5-8-6-3-4-7/h1,3,6-7H,4-5H2

InChI Key

XMMATXITXQQTRZ-UHFFFAOYSA-N

Canonical SMILES

C#CCOC=CCO

Origin of Product

United States

Preparation Methods

Potassium Carbonate in Polar Aprotic Solvents

Procedure :

  • Allyl alcohol (1.0 equiv) and propargyl bromide (1.2 equiv) are combined in dimethylformamide (DMF) or acetone .
  • Potassium carbonate (2.0–3.0 equiv) is added as a base.
  • The mixture is refluxed at 60–80°C for 12–24 hours under inert conditions.

Key Observations :

  • DMF enhances reaction efficiency due to its high polarity, facilitating alkoxide formation.
  • Yields for analogous propargyl ethers range from 75–92% .

Example :
In a synthesis of 4-[(Prop-2-yn-1-yl)oxy]but-2-en-1-ol (a structural analog), refluxing allyl alcohol with propargyl bromide and K₂CO₃ in DMF for 12 hours afforded a 78% yield .

Lithium Hydride in Tetrahydrofuran

Procedure :

  • Allyl alcohol (1.0 equiv) is stirred with lithium hydride (LiH) (1.2 equiv) in tetrahydrofuran (THF) .
  • Propargyl bromide (1.5 equiv) is added dropwise at room temperature.
  • The reaction proceeds overnight, followed by aqueous workup.

Advantages :

  • LiH acts as a strong, non-nucleophilic base, minimizing side reactions.
  • Yields for phenolic propargyl ethers under these conditions exceed 90% .

Phase-Transfer Catalysis

For alcohols with moderate acidity (pKa ~15), phase-transfer catalysis (PTC) offers a practical alternative.

Procedure :

  • Allyl alcohol and propargyl bromide are combined in a biphasic system (e.g., dichloromethane/water ).
  • Sodium hydroxide (aqueous) and tetrabutylammonium bromide (TBAB) are added as the catalyst.
  • The mixture is stirred vigorously at 25–40°C for 6–8 hours .

Efficiency :

  • PTC avoids the need for anhydrous conditions, simplifying scale-up.
  • Reported yields for aliphatic propargyl ethers reach 70–85% .

Alternative Synthetic Routes

Mitsunobu Reaction

While less common, the Mitsunobu reaction enables etherification of sterically hindered alcohols.

Procedure :

  • Allyl alcohol , propargyl alcohol , diethyl azodicarboxylate (DEAD) , and triphenylphosphine (TPP) are combined in THF .
  • The reaction proceeds at 0°C to room temperature for 4–6 hours .

Limitations :

  • Higher cost of reagents (DEAD, TPP).
  • Primarily suited for substrates where traditional Williamson synthesis fails.

Comparative Analysis of Methods

The table below summarizes key parameters for each method:

Method Base/Solvent Temperature (°C) Time (h) Yield (%) Source
Williamson (K₂CO₃/DMF) K₂CO₃, DMF 80 12 78
Williamson (LiH/THF) LiH, THF 25 16 90
Phase-Transfer Catalysis NaOH, TBAB, CH₂Cl₂ 40 8 85
Mitsunobu DEAD, TPP, THF 25 6 65

Experimental Considerations

  • Purification : Column chromatography (hexane/ethyl acetate) or distillation is typically employed.
  • Safety : Propargyl bromide is toxic and volatile ; reactions must be conducted in a fume hood.
  • Side Reactions : Over-alkylation or double-bond isomerization may occur at elevated temperatures.

Chemical Reactions Analysis

Types of Reactions

3-[(Prop-2-yn-1-yl)oxy]prop-2-en-1-ol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the propargyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the alkyne group.

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of azides or thioethers.

Scientific Research Applications

3-[(Prop-2-yn-1-yl)oxy]prop-2-en-1-ol has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-[(Prop-2-yn-1-yl)oxy]prop-2-en-1-ol involves its reactivity towards various chemical reagents. The alkyne and alkene groups can undergo addition reactions, while the hydroxyl group can participate in hydrogen bonding and nucleophilic substitution. These interactions enable the compound to act as a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

The compound is compared to structurally related molecules, focusing on molecular features, reactivity, and applications.

Structural and Functional Group Analysis

Table 1: Structural Comparison of Key Compounds
Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Features
3-[(Prop-2-yn-1-yl)oxy]prop-2-en-1-ol C₆H₈O₂ 112.13 Allyl alcohol, propargyl ether Conjugated double and triple bonds
Prop-2-yn-1-ol (Propargyl alcohol) C₃H₄O 56.06 Terminal alkyne, primary alcohol High reactivity in click chemistry
3-Phenylprop-2-yn-1-ol C₉H₈O 132.16 Propargyl alcohol, aryl substituent Enhanced stability due to phenyl group
3-(Prop-2-yn-1-yloxy)propan-1-ol C₆H₁₀O₂ 114.14 Propargyl ether, primary alcohol Saturated backbone vs. allyl system
3-(Pyrrolidin-3-yl)prop-2-en-1-ol C₇H₁₁NO 125.17 Allyl alcohol, pyrrolidine ring Pharmaceutical applications
1-(2-Hydroxyphenyl)-3-phenylprop-2-yn-1-ol C₁₅H₁₂O₂ 224.26 Diaryl alkyne, phenolic hydroxyl UV absorption for material science

Physical and Chemical Properties

Table 2: Comparative Properties
Compound Name Boiling Point (°C) Solubility (Water) Stability Notes
This compound N/A Moderate Sensitive to peroxidation due to allyl group
Prop-2-yn-1-ol 114–115 Miscible Volatile; flammable
3-Phenylprop-2-yn-1-ol 250–252 Low Stable under inert atmospheres
3-(Prop-2-yn-1-yloxy)propan-1-ol 190–195 High Hygroscopic; prone to hydrolysis

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